molecular formula C13H16N2O4 B4007553 2-[4-(Hydroxyiminomethyl)phenoxy]-1-morpholin-4-ylethanone

2-[4-(Hydroxyiminomethyl)phenoxy]-1-morpholin-4-ylethanone

Cat. No.: B4007553
M. Wt: 264.28 g/mol
InChI Key: PNCFOFMAGNXENO-UHFFFAOYSA-N
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Description

2-[4-(Hydroxyiminomethyl)phenoxy]-1-morpholin-4-ylethanone is a chemical compound known for its unique structure and properties. It features a morpholine ring and a phenoxy group with a hydroxyimino substituent, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

2-[4-(hydroxyiminomethyl)phenoxy]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(15-5-7-18-8-6-15)10-19-12-3-1-11(2-4-12)9-14-17/h1-4,9,17H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCFOFMAGNXENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxyiminomethyl)phenoxy]-1-morpholin-4-ylethanone typically involves the reaction of 4-hydroxyiminomethylphenol with morpholine and an appropriate acylating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxyiminomethyl)phenoxy]-1-morpholin-4-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Hydroxyiminomethyl)phenoxy]-1-morpholin-4-ylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxyiminomethyl)phenoxy]-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenoxy group may also interact with hydrophobic pockets in target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Hydroxyiminomethyl)phenoxy]-1-morpholin-4-ylethanone is unique due to its combination of a morpholine ring and a hydroxyimino-substituted phenoxy group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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